molecular formula C20H21N5O3S2 B276269 N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea

Katalognummer B276269
Molekulargewicht: 443.5 g/mol
InChI-Schlüssel: CUXXJQORNWKUIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. ABT-737 belongs to the class of compounds known as BH3 mimetics, which are designed to mimic the function of the BH3-only proteins that play a critical role in regulating apoptosis, or programmed cell death.

Wirkmechanismus

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea is a BH3 mimetic, which means that it mimics the function of the BH3-only proteins that play a critical role in regulating apoptosis. BH3-only proteins are activated in response to various cellular stresses, such as DNA damage or growth factor withdrawal, and they function by binding to and inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. In healthy cells, the pro-apoptotic proteins Bax and Bak are activated by BH3-only proteins, leading to the release of cytochrome c from the mitochondria and the initiation of the apoptotic cascade. However, in cancer cells, the anti-apoptotic proteins are overexpressed, leading to the inhibition of the BH3-only proteins and the suppression of apoptosis. N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea works by binding to and inhibiting the function of the anti-apoptotic proteins, thereby promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. It has also been shown to be effective in animal models of cancer, both as a single agent and in combination with other drugs. N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea has several advantages for use in lab experiments. It is a small molecule inhibitor, which means that it can be easily synthesized and purified. It is also highly specific for its target proteins, which means that it can be used to study the function of these proteins in cells and animals. However, N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. It also has a short half-life in vivo, which can limit its effectiveness in animal models of cancer.

Zukünftige Richtungen

There are several future directions for research on N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea. One area of research is the development of more potent and selective BH3 mimetics that can overcome the limitations of N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BH3 mimetics. This could help to identify patients who are most likely to benefit from treatment with these drugs. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of BH3 mimetics in cancer treatment.

Synthesemethoden

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea was first synthesized in 2005 by researchers at Abbott Laboratories. The synthesis method involves the condensation of 4-(4'-chlorophenylamino)-6,7-dimethoxyquinazoline with 2-amino-3-methylthiophene-4-carboxylic acid, followed by a series of reactions to introduce the urea and sulfhydryl groups. The final product is obtained through a purification process that involves recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea works by binding to and inhibiting the function of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells. By blocking the function of these proteins, N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea promotes apoptosis in cancer cells, leading to their death.

Eigenschaften

Molekularformel

C20H21N5O3S2

Molekulargewicht

443.5 g/mol

IUPAC-Name

2-[(3-amino-5-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(phenylcarbamoyl)acetamide

InChI

InChI=1S/C20H21N5O3S2/c1-11-6-5-9-13-15(11)16-17(30-13)24-20(25(21)18(16)27)29-10-14(26)23-19(28)22-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10,21H2,1H3,(H2,22,23,26,28)

InChI-Schlüssel

CUXXJQORNWKUIM-UHFFFAOYSA-N

SMILES

CC1CCCC2=C1C3=C(S2)N=C(N(C3=O)N)SCC(=O)NC(=O)NC4=CC=CC=C4

Kanonische SMILES

CC1CCCC2=C1C3=C(S2)N=C(N(C3=O)N)SCC(=O)NC(=O)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.